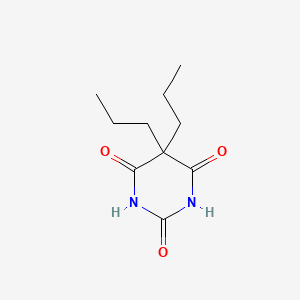

5,5-Dipropylbarbituric acid

Descripción general

Descripción

5,5-Dipropylbarbituric acid: . It is a hypnotic drug used primarily for its sedative properties. Barbiturates, including this compound, are known for their ability to depress the central nervous system, leading to effects ranging from mild sedation to total anesthesia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5-dipropylbarbituric acid typically involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide, followed by alkylation with propyl iodide . The reaction conditions generally include:

Temperature: Moderate heating is required.

Solvent: Ethanol or another suitable solvent.

Catalyst: Sodium ethoxide acts as a base catalyst.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale of production.

Purification: Crystallization or recrystallization to obtain pure product.

Quality Control: Ensuring the product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions:

5,5-Dipropylbarbituric acid undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride

Actividad Biológica

5,5-Dipropylbarbituric acid, commonly known as propylbarbital, is a barbiturate derivative that has historically been utilized for its sedative and hypnotic properties. This compound has garnered interest due to its biological activity and potential applications in pharmacology. This article explores the synthesis, biological effects, and recent findings related to this compound.

Chemical Structure and Synthesis

This compound is characterized by its barbiturate structure, which includes a pyrimidine ring with two propyl groups attached at the 5-position. The synthesis of this compound can be achieved through various methods, notably through alkaline hydrolysis processes that convert it into other useful derivatives like valproic acid. The two-step synthetic procedure involves:

- Alkaline Hydrolysis : Converting this compound to 2,2-dipropylmalonic acid.

- Decarboxylation : Transforming 2,2-dipropylmalonic acid into valproic acid under optimized conditions .

Biological Activity

The biological activity of this compound primarily relates to its effects on the central nervous system (CNS). As a barbiturate, it functions as a CNS depressant, exhibiting sedative and hypnotic effects. The following key activities have been documented:

- Sedative Effects : It is used to induce sleep and relieve anxiety in clinical settings.

- Antiepileptic Properties : Similar to other barbiturates, it has been explored for its potential in managing seizures.

- Toxicological Aspects : High doses can lead to intoxication characterized by symptoms such as ataxia and slurred speech .

Pharmacological Studies

Recent studies have focused on the pharmacological implications of this compound:

- Anticonvulsant Activity : Research indicates that this compound may possess anticonvulsant properties comparable to those of phenobarbital, making it a candidate for further investigation in epilepsy treatment .

- Sedation and Anesthesia : Its ability to induce sedation makes it relevant in anesthetic protocols; however, its use has declined due to the development of safer alternatives.

Table 1: Summary of Biological Effects

| Effect Type | Description | References |

|---|---|---|

| Sedative Activity | Induces sleep and reduces anxiety | |

| Anticonvulsant | Potentially effective in seizure management | |

| Toxicity Symptoms | Ataxia, slurred speech at high doses |

Notable Research Findings

Propiedades

IUPAC Name |

5,5-dipropyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOUWKSZRXJXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)NC(=O)NC1=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176700 | |

| Record name | Propylbarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-08-5 | |

| Record name | 5,5-Dipropyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylbarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylbarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dipropylbarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DCP1473WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary motivation behind exploring the synthesis of valproic acid from 5,5-dipropylbarbituric acid?

A1: Research institutions often possess reserves of outdated pharmaceuticals, including symmetrical barbiturates like this compound. These compounds, once widely used, are now considered obsolete and pose disposal challenges due to their classification as psychotropic substances []. The research proposes converting these reserves into valproic acid, a valuable and widely used antiepileptic drug, as a practical solution for utilizing these reserves while adhering to regulations.

Q2: What are the practical applications of synthesizing valproic acid from this compound in a research or educational setting?

A2: The synthesis of valproic acid from this compound serves as a valuable experiment for medicinal chemistry practical courses []. This experiment provides students with hands-on experience in synthetic organic chemistry, particularly in transforming one pharmaceutical compound into another with different therapeutic applications. It also highlights the importance of resource management and responsible disposal of outdated pharmaceuticals within research institutions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.